molecular formula C8H5NO3 B6252426 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione CAS No. 53711-78-7

4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione

Cat. No.: B6252426
CAS No.: 53711-78-7
M. Wt: 163.1
InChI Key:
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Description

This compound is a pyridine derivative with the chemical formula C8H5NO3 and a molecular weight of 163.13 g/mol. It is a white, odorless crystalline powder that is soluble in water, ethanol, and chloroform.

Preparation Methods

4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione is synthesized through a multi-step reaction from 4-chloroanthranilic acid. The synthesis involves diazotization, arylation, cyclization, and sulfonation reactions. The final product is purified through a recrystallization process. Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis and in the development of new diuretics.

    Biology: The compound is studied for its effects on renal function and electrolyte balance.

    Medicine: Furosemide is widely used in clinical therapy for the treatment of hypertension, edema, congestive heart failure, and renal disease.

    Industry: It is used in pharmaceutical testing and as a reference standard for accurate results.

Mechanism of Action

4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione exerts its effects by inhibiting the reabsorption of sodium and chloride ions in the ascending loop of Henle. This inhibition leads to an increase in urine output, which helps reduce fluid accumulation in the body. The molecular targets involved include the Na+/K+/2Cl- symporter, which is responsible for the reabsorption of these ions.

Comparison with Similar Compounds

4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione is unique due to its potent diuretic effect and its specific mechanism of action. Similar compounds include:

    3-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione: Another pyridine derivative with similar chemical properties.

    Furo(3,4-b)pyrazine-5,7-dione: A related compound with a different heterocyclic structure.

These compounds share some chemical similarities but differ in their specific applications and mechanisms of action.

Properties

CAS No.

53711-78-7

Molecular Formula

C8H5NO3

Molecular Weight

163.1

Purity

95

Origin of Product

United States

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